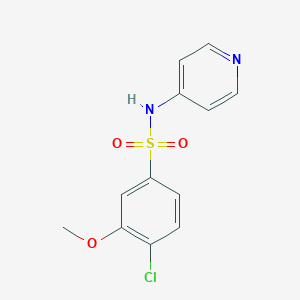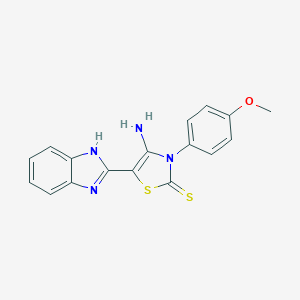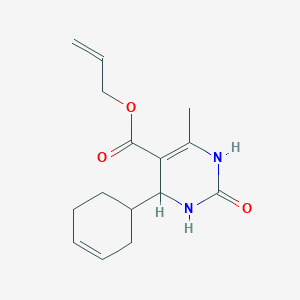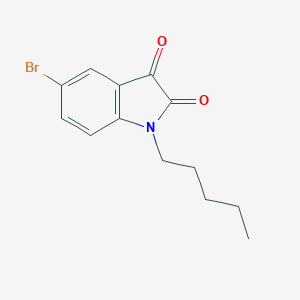
4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide is a chemical compound with the molecular formula C12H11ClN2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide typically involves multiple steps, including the introduction of the chloro and methoxy groups, followed by the attachment of the pyridinyl group. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced by reacting the intermediate with a methoxylating agent such as dimethyl sulfate (DMS) or methyl iodide (CH3I).
Pyridinylation: The final step involves the attachment of the pyridinyl group through a nucleophilic substitution reaction using 4-pyridineamine as the nucleophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Chemical Reactions Analysis
4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-3-methoxybenzenesulfonamide: Lacks the pyridinyl group, which may result in different biological activities and chemical properties.
4-chloro-N-(4-pyridinyl)benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
3-methoxy-N-(4-pyridinyl)benzenesulfonamide: Lacks the chloro group, which may influence its chemical stability and reactivity.
The presence of the chloro, methoxy, and pyridinyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
879051-11-3 |
|---|---|
Molecular Formula |
C12H11ClN2O3S |
Molecular Weight |
298.75g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-12-8-10(2-3-11(12)13)19(16,17)15-9-4-6-14-7-5-9/h2-8H,1H3,(H,14,15) |
InChI Key |
BKKLCDFUMLOEMB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxypropyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B361867.png)

![(2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B361870.png)

![propan-2-yl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B361879.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361886.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361892.png)


![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)

![8-Methoxy-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B361903.png)
